

# Auranofin: A Chemical Probe for Interrogating Redox Biology

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Auranofin, an orally bioavailable gold(I)-containing compound, has a long history of clinical use in the treatment of rheumatoid arthritis.[1] Beyond its anti-inflammatory properties, auranofin has emerged as a powerful chemical probe for studying redox biology.[2] Its primary mechanism of action involves the potent and irreversible inhibition of thioredoxin reductase (TrxR), a key selenoenzyme in the thioredoxin (Trx) system.[2][3] This system, comprising TrxR, Trx, and NADPH, is a central regulator of cellular redox homeostasis, antioxidant defense, and various signaling pathways.[2] By disrupting the Trx system, auranofin induces oxidative stress and elicits a range of cellular responses, making it an invaluable tool for investigating the roles of redox signaling in health and disease, particularly in cancer biology.[4]

This document provides detailed application notes and experimental protocols for utilizing **auranofin** as a chemical probe to study redox biology. It is intended for researchers, scientists, and drug development professionals interested in exploring the intricacies of cellular redox regulation.

### **Mechanism of Action**



**Auranofin**'s primary molecular target is thioredoxin reductase (TrxR).[2] The gold(I) ion in **auranofin** has a high affinity for the selenocysteine residue in the active site of TrxR, forming a stable and irreversible adduct.[2][3] This covalent modification inactivates the enzyme, preventing the reduction of oxidized thioredoxin.[2] The inhibition of TrxR disrupts the entire thioredoxin system, leading to a cascade of downstream effects:

- Increased Reactive Oxygen Species (ROS): Inhibition of TrxR impairs the cell's ability to scavenge ROS, leading to their accumulation and a state of oxidative stress.[5][6]
- Induction of Apoptosis: The elevated oxidative stress can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction and activation of caspases.[7][8]
- Induction of Ferroptosis: Auranofin has also been shown to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.
  [1][9][10]
- Inhibition of Glutathione Peroxidase (GPx): While TrxR is the primary target, auranofin can also inhibit other selenoproteins, including glutathione peroxidase, further compromising the cell's antioxidant capacity.[11]

## **Quantitative Data**

The following tables summarize key quantitative data regarding the activity of **auranofin**.

Parameter	Value	Target	Source
IC50	~88 nM	Thioredoxin Reductase (purified)	[7]
IC50	~2 µM	HeLa cells (24h)	[8]
IC50	1-5 μΜ	Lung cancer cell lines (24h)	[12]
IC50	1-10 μΜ	Ovarian cancer cell lines (72h)	[13]



Cell Line	IC50 (24h)	Reference
Calu-6	~3 μM	[12]
A549	~5 μM	[12]
SK-LU-1	~5 μM	[12]
NCI-H460	~4 μM	[12]
NCI-H1299	~1 µM	[12]

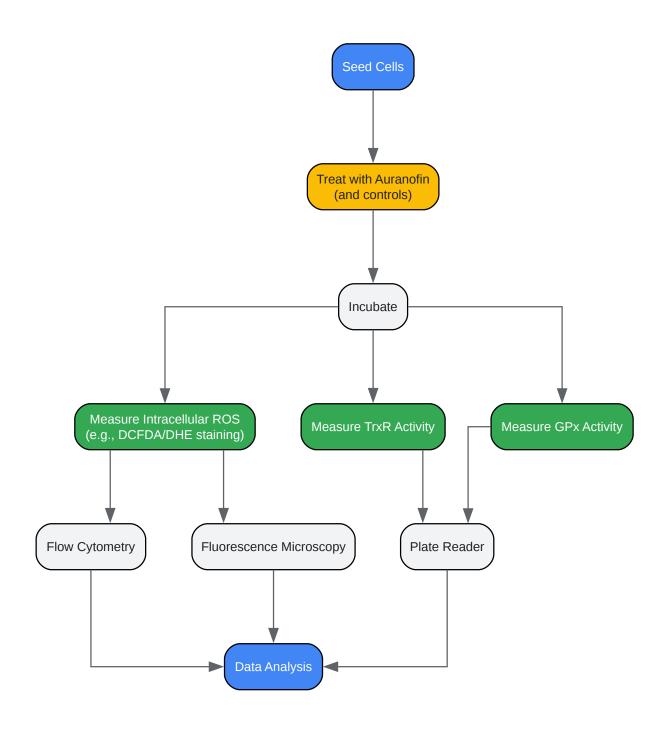
Parameter	Concentration	Effect	Reference
GPx Inhibition	≥ 10 µM	Significant inhibition in Swan-71 cells	[11]

# Signaling Pathways and Experimental Workflows Auranofin's Impact on Cellular Redox Homeostasis









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### References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thioredoxin Reductase Inhibition by Auranofin ChemistryViews [chemistryviews.org]
- 4. Novel Insights into Redox-Based Mechanisms for Auranofin-Induced Rapid Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Auranofin Induces Lethality Driven by Reactive Oxygen Species in High-Grade Serous Ovarian Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-formyl-utp.com [5-formyl-utp.com]
- 8. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. Auranofin resensitizes ferroptosis-resistant lung cancer cells to ferroptosis inducers PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Auranofin Inhibition of Thioredoxin Reductase Sensitizes Lung Neuroendocrine Tumor Cells (NETs) and Small Cell Lung Cancer (SCLC) Cells to Sorafenib as well as Inhibiting SCLC Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemical Modification of Auranofin Yields a New Family of Anticancer Drug Candidates: The Gold(I) Phosphite Analogues PMC [pmc.ncbi.nlm.nih.gov]
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